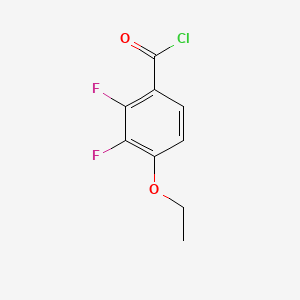

4-Ethoxy-2,3-difluorobenzoyl chloride

Beschreibung

Significance of Fluorinated Aryl Systems in Advanced Chemical Synthesis

The incorporation of fluorine atoms into aryl (aromatic ring) systems is a widely recognized strategy in modern medicinal chemistry and materials science. Fluorine, being the most electronegative element, can dramatically alter a molecule's properties. bldpharm.comchemscene.com Strategically placed fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve a drug's binding affinity to its target protein, and modify physicochemical properties like lipophilicity (fat-solubility) and bioavailability. bldpharm.comchemscene.com The introduction of fluorine can also influence the acidity or basicity of nearby functional groups, which is a critical factor in drug design. bldpharm.com Consequently, many of the most important modern pharmaceuticals contain fluorine. bldpharm.com Fluorinated biaryls also find numerous applications in materials science and agriculture. clarivate.com

The Pivotal Role of Acyl Chlorides as Reactive Intermediates in Organic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. synquestlabs.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. synquestlabs.comcymitquimica.com This substitution makes them one of the most reactive types of carboxylic acid derivatives. synquestlabs.comsynquestlabs.com Their high reactivity stems from the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon, making this carbon highly electrophilic and susceptible to attack by nucleophiles.

This inherent reactivity makes acyl chlorides exceptionally useful as intermediates for synthesizing other compounds. sigmaaldrich.com They readily undergo nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile, to form a variety of other carboxylic acid derivatives. cymitquimica.com Key transformations include reactions with:

Alcohols to form esters. synquestlabs.com

Amines to form amides. synquestlabs.com

Carboxylic acids or carboxylate salts to form acid anhydrides. synquestlabs.comsynquestlabs.com

Water to hydrolyze back to the corresponding carboxylic acid. synquestlabs.com

Table 1: Common Reactions of Acyl Chlorides

| Reactant | Product | Reaction Type |

|---|---|---|

| Alcohol (R'-OH) | Ester (RCOOR') | Esterification |

| Amine (R'NH2) | Amide (RCONHR') | Amidation |

| Carboxylate (R'COO⁻) | Acid Anhydride (RCOOCOR') | Anhydride Synthesis |

| Water (H₂O) | Carboxylic Acid (RCOOH) | Hydrolysis |

Contextualization of 4-Ethoxy-2,3-difluorobenzoyl Chloride as a Versatile Building Block

This compound is a molecule that combines the reactive acyl chloride functional group with a specifically substituted fluorinated aromatic ring. This bifunctional nature makes it a valuable building block for introducing the 4-ethoxy-2,3-difluorophenyl moiety into larger, more complex molecules.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 761459-04-5 |

| Molecular Formula | C₉H₇ClF₂O₂ |

| Molecular Weight | 220.60 g/mol |

| Functional Groups | Acyl Chloride, Aryl Fluoride, Ether |

| Classification | Fluorinated Organic Building Block |

Data sourced from SynQuest Labs and BLD Pharm. bldpharm.comsynquestlabs.com

Overview of Research Trajectories and Academic Contributions

While this compound is commercially available from various chemical suppliers, indicating its use as a synthetic intermediate, specific academic publications detailing its application are not prevalent in public-domain literature searches. bldpharm.comsynquestlabs.comsigmaaldrich.com This suggests that its primary applications may lie within industrial research and development, particularly in the pharmaceutical and agrochemical sectors, where synthetic pathways and novel compounds are often proprietary.

The research trajectory for a building block like this can be inferred from its structure. Its use is anticipated in the synthesis of bioactive molecules where the 4-ethoxy-2,3-difluorophenyl group is a key structural component or pharmacophore. For instance, similar difluorobenzoyl chloride derivatives have been utilized in the preparation of complex heterocyclic compounds with potential biological activity. sigmaaldrich.com The research focus would be on creating new chemical entities and then screening them for desired functions, such as enzyme inhibition or receptor binding in drug discovery programs. The academic contribution of such a compound is realized when it enables the synthesis of molecules that validate new biological hypotheses or lead to the development of novel therapeutic agents or functional materials.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Acyl Chloride |

| Acyl Chloride | Carboxylic Acid Derivative |

| Alcohol | Organic Compound |

| Amide | Carboxylic Acid Derivative |

| Amine | Organic Compound |

| Carboxylic Acid | Organic Compound |

| Ester | Carboxylic Acid Derivative |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2,3-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(9(10)13)7(11)8(6)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIZLROTPPAIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Ethoxy 2,3 Difluorobenzoyl Chloride

Established Synthetic Pathways for Fluorinated Benzoyl Chlorides

The conversion of aromatic carboxylic acids into their corresponding acyl chlorides is a fundamental and widely practiced transformation in organic chemistry. For fluorinated benzoyl chlorides, this step is typically achieved through the reaction of the precursor carboxylic acid with a suitable chlorinating agent.

Generation from Precursor Carboxylic Acids and Chlorinating Agents

The most prevalent method for synthesizing 4-Ethoxy-2,3-difluorobenzoyl chloride is the reaction of its precursor, 4-Ethoxy-2,3-difluorobenzoic acid, with a chlorinating agent. Several reagents are commonly employed for this purpose, each with distinct advantages and operational considerations. Thionyl chloride (SOCl₂) is a frequently used reagent for converting benzoic acids to benzoyl chlorides. glpbio.com The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which drives the reaction to completion. glpbio.com

Phosphorus pentachloride (PCl₅) is another effective agent that reacts energetically with benzoic acids to form the corresponding benzoyl chloride. While efficient, this reaction produces phosphoryl chloride (POCl₃) as a byproduct. Phosphorus trichloride (PCl₃) offers higher atom economy, as one mole of PCl₃ can theoretically convert three moles of carboxylic acid, with non-toxic phosphonic acid as the main byproduct. icho.edu.pl Oxalyl chloride is also a viable reagent, often used for smaller-scale preparations where mild conditions are required.

| Chlorinating Agent | Chemical Formula | Key Byproducts | Typical Reaction Conditions | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux, often with a catalytic amount of DMF | Excess reagent is easily removed by distillation. glpbio.comorganic-chemistry.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Often reacts at room temperature, can be heated to complete. | Reaction is typically vigorous. |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ (Phosphonic Acid) | Heating is generally required (e.g., 60-80°C). icho.edu.pl | Offers high atom efficiency regarding chlorine. icho.edu.pl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild conditions, often used with a solvent like benzene (B151609). | Generally used for high-purity applications. |

Exploration of Alternative Halogenation Techniques

Beyond the direct chlorination of carboxylic acids, industrial synthesis of benzoyl chlorides can sometimes start from different precursors. One significant alternative route involves the free-radical chlorination of toluene derivatives to form benzotrichlorides (Ar-CCl₃), which are then hydrolyzed to produce the benzoyl chloride. uwindsor.caresearchgate.net For instance, 4-fluorotoluene can be reacted with chlorine under UV irradiation to yield 4-fluorotrichlorotoluene, which upon controlled hydrolysis with water, often in the presence of a Lewis acid catalyst like ferric chloride, gives 4-fluorobenzoyl chloride. researchgate.net This method avoids the need for isolating the carboxylic acid intermediate, potentially streamlining the industrial production process.

Other specialized chlorinating agents have been developed for specific applications, though they are less common for bulk benzoyl chloride synthesis. These can include reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which can convert benzylic alcohols to chlorides under neutral conditions, showcasing the diversity of chlorination chemistry, although this is not a direct conversion from a carboxylic acid. appchemical.com

Precursor Synthesis and Functionalization Routes to the 4-Ethoxy-2,3-difluoroarene Core

The synthesis of this compound is critically dependent on the availability of its direct precursor, 4-ethoxy-2,3-difluorobenzoic acid. The construction of this substituted benzene ring requires strategic synthesis of the core structure followed by precise functionalization.

Synthesis of 2,3-Difluoroethoxybenzene and its Derivatives

The foundational structure, 1-Ethoxy-2,3-difluorobenzene, is typically synthesized via a Williamson ether synthesis. This method involves the reaction of 2,3-difluorophenol with an ethylating agent. A common procedure uses ethyl iodide as the ethyl source and a base such as potassium carbonate to deprotonate the phenol. The reaction is typically carried out in a polar aprotic solvent like 2-butanone under reflux conditions to afford 1-Ethoxy-2,3-difluorobenzene. organic-chemistry.org

Regioselective Functionalization Strategies

With the 1-Ethoxy-2,3-difluorobenzene core in hand, the next crucial step is the introduction of a carboxyl group at the 4-position of the aromatic ring. This requires a regioselective functionalization strategy. The most effective method for this transformation is Directed ortho-Metalation (DoM). icho.edu.pluwindsor.ca

In this strategy, the ethoxy group (-OEt) acts as a Directed Metalation Group (DMG). The oxygen atom's lone pairs coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination directs the base to deprotonate the most acidic proton, which is at one of the adjacent (ortho) positions on the ring. uwindsor.caappchemical.com For 1-Ethoxy-2,3-difluorobenzene, deprotonation occurs preferentially at the 4-position, which is ortho to the ethoxy group and influenced by the electronic effects of the fluorine atoms.

The resulting aryllithium intermediate is a potent nucleophile. Bubbling carbon dioxide (in the form of dry ice) through the reaction mixture allows this nucleophile to attack the electrophilic carbon of CO₂, a process known as carboxylation. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 4-ethoxy-2,3-difluorobenzoic acid. Research has demonstrated the feasibility of performing ortho-lithiation on 1-ethoxy-2,3-difluorobenzene at low temperatures (e.g., -70°C to -40°C) to achieve high yields of 4-substituted products.

An alternative, though less direct, pathway could involve electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-, directing group. Nitration of 1-ethoxy-2,3-difluorobenzene would be expected to yield the 4-nitro derivative, 1-ethoxy-2,3-difluoro-4-nitro-benzene. This nitro group could then be converted to a carboxylic acid through a sequence of reactions, such as reduction to an amine, diazotization, and subsequent cyanation followed by hydrolysis, although this is a more circuitous route than DoM.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Acyl Chloride Formation

The final conversion of 4-ethoxy-2,3-difluorobenzoic acid to its acyl chloride requires careful control of reaction conditions to maximize yield and ensure high purity of the product. Several parameters are critical for optimization.

| Parameter | Condition/Consideration | Impact on Reaction |

|---|---|---|

| Temperature | Reactions with thionyl chloride are often performed at elevated temperatures (e.g., 80°C or reflux). organic-chemistry.org | Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition if excessive. |

| Catalyst | A catalytic amount of N,N-dimethylformamide (DMF) is often added to thionyl chloride reactions. | The catalyst facilitates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent. |

| Reagent Stoichiometry | An excess of the chlorinating agent is typically used. | Ensures complete conversion of the carboxylic acid. The excess volatile reagent (e.g., SOCl₂) can be removed by distillation. glpbio.com |

| Solvent | The reaction can be run neat in excess chlorinating agent or in an inert high-boiling solvent (e.g., toluene). | A solvent can help control the reaction temperature and facilitate handling of solid reactants. |

| Moisture Control | The reaction must be conducted under anhydrous (dry) conditions. | Acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid, reducing the yield. glpbio.com |

| Purification | The final product is typically purified by distillation under reduced pressure. | Separates the desired acyl chloride from non-volatile impurities and any remaining high-boiling byproducts. |

By carefully controlling these factors—maintaining anhydrous conditions, using a slight excess of thionyl chloride with a catalytic amount of DMF, running the reaction at a controlled elevated temperature, and purifying the final product by vacuum distillation—it is possible to achieve high yields and purity for this compound.

Catalyst Systems and Their Mechanistic Roles

The efficiency of the chlorination of carboxylic acids is often significantly enhanced by the use of a catalyst. For reactions involving thionyl chloride and oxalyl chloride, N,N-dimethylformamide (DMF) is a widely used and highly effective catalyst.

The mechanistic role of DMF in these reactions involves the formation of a Vilsmeier reagent, an electrophilic iminium salt, upon reaction with the chlorinating agent. For instance, with thionyl chloride, DMF reacts to form N,N-dimethylchloromethyleneiminium chloride. This intermediate is highly reactive and readily reacts with the carboxylate of the benzoic acid to form an unstable acyl-oxy-iminium salt. The subsequent collapse of this intermediate, with the expulsion of carbon dioxide and dimethylamine, leads to the formation of the desired acyl chloride. A key advantage of this catalytic cycle is that DMF is regenerated, allowing for its use in substoichiometric amounts.

For the synthesis of related fluorinated benzoyl chlorides, other catalyst systems have also been explored. For instance, in the preparation of 4-fluorobenzoyl chloride from 4-fluorotoluene, a two-step process involving a catalyzed chlorination followed by a catalyzed hydrolysis has been reported, using a composite catalyst of ferric chloride and zinc chloride for the hydrolysis step. google.com

The choice of catalyst can also influence the reaction conditions and the purity of the final product. The use of catalytic DMF allows the reaction to proceed at or near room temperature, which is advantageous for substrates with thermally sensitive functional groups.

| Catalyst | Chlorinating Agent | Typical Substrate (Analogous) | Key Mechanistic Feature | Reference |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride (SOCl₂) | Pentafluorobenzoic acid | Formation of Vilsmeier reagent | mdpi.com |

| N,N-Dimethylformamide (DMF) | Oxalyl Chloride ((COCl)₂) | 4-(allyloxy)benzoic acid | Formation of Vilsmeier reagent | researchgate.net |

| Ferric Chloride / Zinc Chloride | Water (in hydrolysis step) | 4-fluorotrichlorotoluene | Lewis acid catalysis | google.com |

Solvent Effects and Reaction Environment Control

The choice of solvent is critical in the synthesis of acyl chlorides, as it can influence reaction rates, solubility of reactants, and the ease of product isolation. The reaction environment must be strictly anhydrous, as acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.

Commonly used solvents for the preparation of benzoyl chlorides are inert, aprotic solvents such as dichloromethane (DCM), chloroform (B151607), toluene, or dioxane. Dichloromethane is often favored due to its relatively low boiling point, which facilitates its removal from the reaction mixture upon completion. For industrial-scale synthesis, higher-boiling solvents like toluene may be preferred for safety and cost reasons.

In some instances, the chlorinating agent itself, such as thionyl chloride, can be used in excess and serve as the solvent. This approach simplifies the reaction setup but may require more rigorous purification to remove the unreacted chlorinating agent.

| Solvent | Chlorinating Agent | Typical Substrate (Analogous) | Rationale for Use | Reference |

| Dichloromethane (DCM) | Thionyl Chloride | 4-ethoxy-benzenesulfonic acid | Inert, low boiling point | chemicalbook.com |

| Toluene | Thionyl Chloride | Oxidized Activated Carbon | Higher boiling point for controlled reflux | mdpi.com |

| Dioxane | LiHMDS (as N-source) | Benzoyl Chloride | Can influence reaction selectivity | nih.gov |

| Acetonitrile (B52724) (MeCN) | Phosphorus Trichloride (PCl₃) | Benzoic Acid | Good solubility for reactants | researchgate.net |

Temperature and Pressure Regimes in Acyl Chloride Synthesis

Control of temperature and pressure is essential for the safe and efficient synthesis of this compound. The chlorination of carboxylic acids is often an exothermic process, and careful temperature management is necessary to prevent runaway reactions and the formation of byproducts.

When using highly reactive chlorinating agents like oxalyl chloride or thionyl chloride with a DMF catalyst, the reaction can often be conducted at room temperature or with gentle heating. For example, the synthesis of pentafluorobenzoyl chloride from pentafluorobenzoic acid using thionyl chloride and catalytic DMF is carried out by heating at 90°C for 12 hours. mdpi.com In contrast, some preparations are performed at lower temperatures to control the reaction rate and improve selectivity.

The reaction pressure is typically atmospheric. However, upon completion of the reaction, reduced pressure is often applied to facilitate the removal of the solvent and any volatile byproducts, such as sulfur dioxide and hydrogen chloride in the case of thionyl chloride. The final purification of the acyl chloride is usually achieved by vacuum distillation. This is particularly important for high-boiling acyl chlorides like this compound, as distillation at atmospheric pressure would require high temperatures that could lead to decomposition.

| Temperature | Pressure | Chlorinating Agent | Typical Substrate (Analogous) | Significance | Reference |

| Room Temperature | Atmospheric | Oxalyl Chloride / DMF | 4-(allyloxy)benzoic acid | Mild conditions, suitable for sensitive substrates | researchgate.net |

| 75°C | Atmospheric | Thionyl Chloride | Aromatic carboxylic acids | Increased reaction rate | researchgate.net |

| 90°C | Atmospheric | Thionyl Chloride / DMF | Pentafluorobenzoic acid | Ensures complete conversion | mdpi.com |

| 120-130°C | Atmospheric | Water (hydrolysis) | 4-fluorotrichlorotoluene | High temperature for hydrolysis step | google.com |

| Variable | Vacuum | - | Various Acyl Chlorides | Purification by distillation | google.commdpi.com |

Considerations for Scalable and Sustainable Synthetic Protocols

For the industrial production of this compound, both scalability and sustainability are crucial considerations. A scalable process should be safe, cost-effective, and provide a consistently high yield of the desired product. Sustainable protocols aim to minimize waste, reduce the use of hazardous materials, and improve atom economy.

One approach to a more sustainable synthesis of acyl chlorides is the use of phosphorus trichloride (PCl₃) as the chlorinating agent. This method boasts high atom efficiency, as ideally all three chlorine atoms of the PCl₃ molecule are utilized in the chlorination process. A significant advantage of this method is that the major byproduct is phosphonic acid, which is non-toxic and can be easily removed by filtration, simplifying the work-up procedure. researchgate.net

Another consideration for sustainable synthesis is the potential for solvent-free reactions or the use of greener solvents. While many traditional methods rely on chlorinated solvents, exploring alternatives is a key area of green chemistry research.

For large-scale production, continuous flow chemistry offers several advantages over batch processing. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. They can also enable the use of more reactive reagents in a controlled manner.

The choice of chlorinating agent also has implications for scalability and sustainability. Phosgene (B1210022), while highly effective and inexpensive, is extremely toxic, posing significant handling challenges. Thionyl chloride and oxalyl chloride are generally preferred in laboratory settings, but their cost and the nature of their byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) must be managed on a large scale.

Chemical Reactivity Profile and Mechanistic Investigations of 4 Ethoxy 2,3 Difluorobenzoyl Chloride

Nucleophilic Acylation Reactions: Scope and Limitations

4-Ethoxy-2,3-difluorobenzoyl chloride is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and yielding the acylated product.

Formation of Substituted Amides via Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, provides a direct and efficient route to substituted N-aryl or N-alkyl amides. The reaction is typically rapid and high-yielding, often carried out at low temperatures in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. The high reactivity of the acyl chloride ensures that this transformation is compatible with a wide range of amines.

Table 1: Illustrative Examples of Amide Synthesis via Aminolysis Note: The following are representative examples based on the expected high reactivity of this compound.

| Amine Substrate | Product | Typical Conditions | Plausible Yield |

|---|---|---|---|

| Aniline | N-phenyl-4-ethoxy-2,3-difluorobenzamide | CH₂Cl₂, Pyridine, 0°C to RT | >95% |

| Piperidine | (4-Ethoxy-2,3-difluorophenyl)(piperidino)methanone | THF, Et₃N, 0°C | >95% |

| Benzylamine | N-benzyl-4-ethoxy-2,3-difluorobenzamide | CH₂Cl₂, Pyridine, 0°C to RT | >95% |

Esterification Reactions with Various Alcohols and Phenols

Similar to aminolysis, this compound reacts readily with alcohols and phenols to form the corresponding esters. synquestlabs.com The reaction, often catalyzed by a non-nucleophilic base such as pyridine, proceeds smoothly under mild conditions. synquestlabs.com The high reactivity of the acyl chloride avoids the need for the harsh acidic conditions and high temperatures often associated with Fischer esterification of the parent carboxylic acid, making it suitable for complex or sensitive alcohol substrates.

Table 2: Illustrative Examples of Esterification Reactions Note: The following are representative examples based on the expected reactivity of this compound.

| Alcohol/Phenol Substrate | Product | Typical Conditions | Plausible Yield |

|---|---|---|---|

| Methanol | Methyl 4-ethoxy-2,3-difluorobenzoate | Pyridine, CH₂Cl₂, 0°C | >95% |

| Isopropanol | Isopropyl 4-ethoxy-2,3-difluorobenzoate | Pyridine, CH₂Cl₂, 0°C | >90% |

| Phenol | Phenyl 4-ethoxy-2,3-difluorobenzoate | Pyridine, 25°C | >90% |

Ketone Synthesis through Friedel-Crafts Acylation and Organometallic Coupling

The carbon-carbon bond-forming reactions of this compound provide access to a variety of substituted ketones.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution allows for the introduction of the 4-ethoxy-2,3-difluorobenzoyl group onto another aromatic ring. The reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chloride, generating a highly electrophilic acylium ion. abcr.com This intermediate is then attacked by an electron-rich aromatic substrate, such as toluene or anisole. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. However, the reaction is generally limited to aromatic substrates that are not strongly deactivated.

Table 3: Illustrative Example of Friedel-Crafts Acylation Note: The following is a representative example based on established Friedel-Crafts methodology.

| Aromatic Substrate | Major Product (para-isomer) | Catalyst | Plausible Yield |

|---|

Organometallic Coupling: A milder alternative for ketone synthesis involves the reaction of the acyl chloride with organometallic reagents. Reagents such as organocadmium compounds (prepared from Grignard reagents and CdCl₂) or lithium diorganocuprates (Gilman reagents) are sufficiently reactive to couple with the acyl chloride but are generally unreactive towards the resulting ketone product. This prevents the secondary reaction that often occurs with more reactive organometallics like Grignard or organolithium reagents, which would lead to tertiary alcohols. This method provides a versatile route to both alkyl-aryl and diaryl ketones under conditions that are often more functional-group tolerant than Friedel-Crafts reactions.

Electrophilic Characteristics and Reaction Site Selectivity

Influence of Inductive and Resonance Effects of Fluorine and Ethoxy Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Fluorine Substituents (at C2 and C3): Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I). With two fluorine atoms positioned ortho and meta to the acyl chloride group, their combined inductive pull significantly withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This effect greatly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Ethoxy Substituent (at C4): The ethoxy group exhibits a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to a weak inductive (-I) effect. However, more significantly, the oxygen's lone pairs can participate in resonance with the aromatic ring, donating electron density (+R effect). Being in the para position, this resonance effect can extend to the carbonyl group.

Chemo- and Regioselectivity in Multi-functionalized Substrates

The enhanced electrophilicity of this compound plays a crucial role in determining reaction selectivity.

Chemoselectivity: In reactions with substrates containing multiple nucleophilic sites of differing reactivity (e.g., amino alcohols or aminophenols), the acyl chloride will preferentially react with the strongest nucleophile. For instance, an amine functional group is significantly more nucleophilic than an alcohol or a phenol. Therefore, when this compound is treated with a molecule like 4-aminophenol, acylation will occur selectively at the nitrogen atom to form an amide, leaving the hydroxyl group intact, provided the reaction conditions (e.g., stoichiometry and temperature) are controlled.

Regioselectivity: Regioselectivity becomes pertinent in reactions like Friedel-Crafts acylation. The incoming acylium ion is an electrophile, and its position of attack on another aromatic substrate is governed by the directing effects of the substituents on that substrate. For example, in the acylation of anisole, the methoxy group is a strong ortho-, para-director. Due to steric hindrance from the methoxy group, the acylation will predominantly occur at the para position, leading to a single major regioisomer.

Mechanistic Elucidation of Key Transformations Involving this compound

The reactivity of this compound in acylation reactions is governed by the electronic and steric effects of its substituents. The ethoxy group at the 4-position is electron-donating, which can influence the reactivity of the acyl chloride. In contrast, the fluorine atoms at the 2- and 3-positions are electron-withdrawing, impacting the electrophilicity of the carbonyl carbon. The interplay of these effects dictates the reaction mechanism and kinetics.

Transition State Analysis in Acylation Reactions

While specific transition state analysis for acylation reactions involving this compound is not extensively documented in publicly available literature, insights can be drawn from studies on related substituted benzoyl chlorides. Acylation reactions with acyl chlorides can proceed through various mechanisms, including a concerted, stepwise, or an SN2-like pathway. The nature of the nucleophile, the solvent, and the electronic properties of the substituents on the benzoyl chloride ring are critical in determining the favored pathway.

For highly reactive nucleophiles, a direct nucleophilic attack on the carbonyl carbon is expected, leading to a tetrahedral intermediate. The stability of this intermediate and the subsequent transition state for the departure of the chloride leaving group are influenced by the substituents. The electron-withdrawing fluorine atoms in this compound are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating ethoxy group may slightly counteract this effect.

Computational studies on similar molecules can provide a theoretical framework for understanding the transition state. Such analyses would likely focus on the geometry and energy of the transition state, identifying it as either early or late, which in turn provides information about the resemblance of the transition state to the reactants or products.

Table 1: Postulated Influence of Substituents on Transition State Characteristics in Acylation Reactions of this compound

| Substituent | Position | Electronic Effect | Postulated Impact on Transition State |

| Ethoxy | 4 | Electron-donating | Destabilization of negative charge on the carbonyl oxygen in the tetrahedral intermediate; potential for a more reactant-like (earlier) transition state. |

| Fluoro | 2, 3 | Electron-withdrawing | Stabilization of negative charge on the carbonyl oxygen in the tetrahedral intermediate; potential for a more product-like (later) transition state. |

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and can help elucidate the reaction mechanism. While specific kinetic data for this compound is scarce, general principles from studies on other benzoyl chlorides can be applied. The rate of acylation is expected to be dependent on the concentration of both the acyl chloride and the nucleophile, suggesting a second-order rate law.

The reaction kinetics of the alcoholysis of substituted benzoyl chlorides have been shown to follow a second-order mechanism, being first-order with respect to both the acid chloride and the alcohol. uni.edu Similar behavior would be anticipated for the reactions of this compound with various nucleophiles.

The electronic effects of the substituents play a significant role in the reaction rate. Electron-withdrawing groups generally increase the rate of nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon. Therefore, the two fluorine atoms in this compound are expected to accelerate the reaction rate compared to unsubstituted benzoyl chloride. The electron-donating ethoxy group would likely have a modest rate-retarding effect. The net effect on the rate would be a combination of these opposing influences.

Analysis of Undesired Side Reactions and Byproduct Formation

In any chemical transformation, the potential for side reactions and byproduct formation must be considered. For a reactive compound like this compound, several undesired pathways can compete with the desired acylation reaction.

Hydrolysis and Decomposition Pathways

One of the most common side reactions for acyl chlorides is hydrolysis. In the presence of water, this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-ethoxy-2,3-difluorobenzoic acid, with the formation of hydrochloric acid. The kinetics of hydrolysis of benzoyl chlorides are influenced by solvent and pH. scispace.com

The reaction proceeds via nucleophilic attack of water on the carbonyl carbon. The presence of the electron-withdrawing fluorine atoms would likely make the compound more susceptible to hydrolysis compared to benzoyl chlorides with only electron-donating groups. Therefore, carrying out reactions under anhydrous conditions is crucial to minimize this side reaction.

Decomposition can also occur, particularly at elevated temperatures, though specific pathways for this compound are not well-documented.

Over-Functionalization and Competing Reactions

In reactions with nucleophiles that have more than one reactive site, over-functionalization can be a significant issue. For example, when reacting with a diamine, both amino groups could potentially be acylated by this compound, leading to a bis-amide byproduct instead of the desired mono-amide. Careful control of stoichiometry and reaction conditions is necessary to favor mono-functionalization.

Competing reactions can also arise from the nature of the nucleophile itself. For instance, in reactions with aminoalcohols, competition between N-acylation and O-acylation can occur. The relative nucleophilicity of the amino and hydroxyl groups, as well as steric factors, will determine the product distribution. Studies on related systems, such as 2-(chloroseleno)benzoyl chloride, have shown that a primary amino group is generally more reactive towards simultaneous selenenylation–acylation than hydroxyl or thiol groups. researchgate.net

Table 2: Common Byproducts in Reactions of this compound

| Reactant Type | Desired Product | Potential Byproduct(s) |

| Primary Amine | Mono-amide | - |

| Diamine | Mono-amide | Bis-amide |

| Aminoalcohol | N-acylated product | O-acylated product, N,O-diacylated product |

| Water (contaminant) | Acylated product | 4-Ethoxy-2,3-difluorobenzoic acid |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The reactivity of the benzoyl chloride moiety allows for its incorporation into larger, more complex molecular frameworks. The presence of fluorine atoms and an ethoxy group on the aromatic ring provides a means to fine-tune the steric and electronic properties of the final products, influencing factors such as solubility, stability, and intermolecular interactions.

4-Ethoxy-2,3-difluorobenzoyl chloride is a key starting material for synthesizing a range of fluorinated organic compounds. The introduction of fluorine atoms into aromatic and heterocyclic systems is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a molecule's properties. The acyl chloride group readily reacts with various nucleophiles, enabling the construction of amides, esters, and ketones, which can then be cyclized to form diverse heterocyclic systems.

For instance, the reaction of acyl chlorides with amines is a fundamental step in the synthesis of nitrogen-containing heterocycles. While specific examples for this compound are not detailed in broad literature, the general synthetic utility of fluorinated benzoyl chlorides is well-established for creating compounds like benzothiazoles or pyrimidines, which are important scaffolds in drug discovery. beilstein-journals.orgnih.gov The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic derivatives. beilstein-journals.org

The synthesis of substituted pyridine (B92270) and biphenyl (B1667301) structures is crucial for developing new pharmaceuticals, agrochemicals, and functional materials. nih.govbeilstein-journals.org this compound can serve as a foundational component in these synthetic pathways.

In the construction of biphenyl systems, the benzoyl chloride can undergo Friedel-Crafts acylation with another aromatic ring to form a diaryl ketone. This ketone can then be reduced to create the biphenyl linkage. nih.gov The substitution pattern on the this compound ring dictates the final orientation and electronic nature of one-half of the biphenyl product.

For pyridine synthesis, the compound can be used in multi-component condensation reactions. For example, its derivatives could potentially be integrated into synthetic routes like the Sonogashira coupling, which is used to prepare sophisticated pyridine-3,5-dicarbonitriles from halogenated pyridine precursors. beilstein-journals.org The ethoxy and difluoro substituents would ultimately be incorporated into the final multi-substituted pyridine ring system, modifying its electronic landscape.

Contribution to Liquid Crystal Precursor Synthesis and Advanced Materials Development

Fluorinated compounds are of paramount importance in the field of advanced materials, particularly in the development of liquid crystals for display technologies. beilstein-journals.org The inclusion of fluorine atoms in mesogenic (liquid crystal-forming) molecules can enhance key properties such as dielectric anisotropy, viscosity, and thermal stability.

The rigid, rod-like structure of the difluorinated benzene (B151609) core in this compound makes it an excellent candidate as a precursor for liquid crystal molecules. By reacting the acyl chloride with other aromatic or alicyclic structures containing hydroxyl or amino groups, researchers can construct the elongated molecules necessary for forming liquid crystalline phases. The fluorine atoms contribute to desirable electronic properties, while the terminal ethoxy group can influence the molecule's melting point and mesophase behavior.

Table 1: Key Molecular Features for Liquid Crystal Precursors

| Feature | Contribution of this compound |

|---|---|

| Rigid Core | The difluorinated benzene ring provides a stable, rigid structural unit. |

| Polar Groups | The two fluorine atoms and the carbonyl group introduce strong dipoles, which are crucial for achieving high dielectric anisotropy. |

| Terminal Chain | The ethoxy group acts as a flexible terminal chain, which helps to lower the melting point and stabilize the liquid crystal phase. |

| Reactive Handle | The acyl chloride function allows for the straightforward linkage to other molecular fragments to build the final mesogenic structure. |

Strategic Integration into Targeted Synthetic Cascades for Specialized Functional Entities

The compound's utility extends to its role in multi-step synthetic sequences designed to produce highly specialized molecules. Its defined structure and predictable reactivity allow chemists to strategically incorporate the 4-ethoxy-2,3-difluorophenyl moiety into larger targets.

The primary site for derivatization is the highly electrophilic acyl chloride group. This functional group can be transformed into a wide array of other functionalities through reactions with various nucleophiles. This versatility allows for the creation of a library of related compounds from a single starting material, which is a common strategy in chemical and pharmaceutical research.

Table 2: Representative Derivatization Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Alcohol | Methanol, Ethanol | Ester |

| Amine | Aniline, Diethylamine | Amide |

| Organometallic | Phenylmagnesium bromide (Grignard) | Ketone (after hydrolysis) |

| Water | H₂O | Carboxylic Acid |

These derivatization strategies enable the synthesis of diverse structural motifs, where the core 4-ethoxy-2,3-difluorobenzoyl unit is maintained while the peripheral functionality is altered to explore different chemical spaces or biological activities.

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Successful fragments are then optimized and grown into more potent drug candidates.

This compound possesses several characteristics that make it, or its simple derivatives (like the corresponding amide or ester), an attractive candidate for a fragment library. nih.govresearchgate.net Its molecular weight is relatively low, and it contains a desirable combination of a rigid aromatic core, hydrogen bond acceptors (oxygen and fluorine atoms), and a reactive handle for future elaboration. The presence of fluorine is often favored in drug candidates for its ability to improve metabolic stability and binding affinity.

Table 3: Comparison with "Rule of Three" for Chemical Fragments

| Property | "Rule of Three" Guideline | This compound |

|---|---|---|

| Molecular Weight | ≤ 300 Da | 220.60 g/mol |

| cLogP | ≤ 3 | ~2.5-3.0 (estimated) |

| Hydrogen Bond Donors | ≤ 3 | 0 |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (two F, one O in carbonyl) |

| Rotatable Bonds | ≤ 3 | 3 |

The properties of this compound align well with the general guidelines for fragments, marking it as a potentially valuable starting point in FBDD campaigns aimed at developing new therapeutic agents. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2,3 Difluorobenzoyl Chloride and Its Derivatives

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. For 4-Ethoxy-2,3-difluorobenzoyl chloride, these spectra are expected to reveal distinct signatures for the carbonyl group, the C-Cl bond, the aromatic ring, the C-F bonds, and the ethoxy moiety. While specific experimental spectra for the title compound are not widely published, a detailed analysis can be constructed based on data from closely related structures, such as 4-Ethoxy-2,3-difluoro benzamide, and known frequency ranges for acyl chlorides. researchgate.netresearchgate.net

The vibrational modes of this compound can be assigned to specific molecular motions. The most diagnostic band is the carbonyl (C=O) stretching vibration, which for acyl chlorides typically appears at a high frequency due to the strong electron-withdrawing effect of the chlorine atom. Other key vibrations include those of the substituted benzene (B151609) ring and the ethoxy group.

Key expected vibrational frequencies are summarized below:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Multiple weak to medium bands. |

| C-H Stretch (Aliphatic, -CH₃, -CH₂) | 2990-2850 | 2990-2850 | Asymmetric and symmetric stretching of the ethoxy group. |

| Carbonyl (C=O) Stretch | 1785-1750 | 1785-1750 | Strong intensity in IR. The high frequency is characteristic of acyl chlorides. |

| C=C Stretch (Aromatic Ring) | 1600-1450 | 1600-1450 | Multiple bands of varying intensity. |

| C-H Bend (Aliphatic) | 1470-1440 | 1470-1440 | Scissoring and bending modes of the -CH₂- and -CH₃ groups. |

| C-O-C Stretch (Ether) | 1270-1230 (asym), 1050-1020 (sym) | 1270-1230 (asym), 1050-1020 (sym) | Asymmetric stretch is typically stronger in the IR spectrum. |

| C-F Stretch | 1300-1100 | 1300-1100 | Strong absorptions in the IR, often complex due to coupling. |

| C-Cl Stretch | 900-600 | 900-600 | Medium to strong intensity. Position can be sensitive to conformation. |

Research on the analogous compound, 4-ethoxy-2,3-difluoro benzamide, supports the assignments for the substituted ring and ethoxy group vibrations. researchgate.netresearchgate.net For instance, the aromatic C-H stretching vibrations are observed around 3077 cm⁻¹, and the crucial C=O stretching for the amide is found at 1675 cm⁻¹. The shift to a higher frequency (approx. 1770 cm⁻¹) for the benzoyl chloride is anticipated due to the greater inductive effect of chlorine compared to nitrogen. dergipark.org.tr The asymmetric and symmetric C-O-C stretching of the ether linkage are typically found near 1265 cm⁻¹ and 1035 cm⁻¹, respectively.

The conformation of benzoyl chloride derivatives, particularly the orientation of the carbonyl chloride group relative to the benzene ring, can be investigated using vibrational spectroscopy. researchgate.net For benzoyl chloride itself, a planar conformation is generally preferred, allowing for conjugation between the carbonyl group's π-system and the aromatic ring. dergipark.org.tr

In this compound, steric hindrance from the ortho-fluorine atom (at position 2) could potentially lead to a non-planar conformation where the -COCl group is twisted out of the plane of the aromatic ring. This twisting would disrupt conjugation and affect the frequencies of both the C=O and the aromatic C=C stretching modes. A decrease in conjugation would typically lead to a higher C=O stretching frequency and changes in the relative intensities of the ring vibration bands. Low-temperature IR or Raman studies could potentially identify different conformers if the energy barrier to rotation is sufficiently high. The C-Cl stretching and deformation modes in the lower frequency region (<900 cm⁻¹) are also sensitive to conformational changes and could provide further insight into the molecule's preferred spatial arrangement. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques, a complete structural assignment for this compound can be achieved.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, signals corresponding to the ethoxy group and the two aromatic protons are expected.

Ethoxy Group: A triplet at approximately 1.4-1.5 ppm (from the -CH₃ group) and a quartet at around 4.1-4.3 ppm (from the -OCH₂- group) are anticipated. The splitting pattern arises from the coupling between the methyl and methylene (B1212753) protons (³JHH ≈ 7 Hz).

Aromatic Protons: The two aromatic protons (H-5 and H-6) will appear as a complex multiplet system due to coupling to each other and to the fluorine atoms. H-6, being ortho to a fluorine atom, will likely appear as a doublet of doublets. H-5, situated between H-6 and the ethoxy group, will also show complex splitting. Their chemical shifts would be in the range of 7.0-8.0 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing nature of the oxygen, fluorine, and acyl chloride groups significantly influences the chemical shifts.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | 165-170 | The carbonyl carbon is significantly deshielded. |

| C-1 | 120-125 | Attached to the -COCl group; will show coupling to F-2. |

| C-2 | 150-155 (d, ¹JCF) | Directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-3 | 145-150 (d, ¹JCF) | Directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-4 | 158-163 | Attached to the electron-donating ethoxy group. |

| C-5 | 110-115 | Shielded by the ethoxy group. |

| C-6 | 125-130 | Deshielded relative to C-5. |

| -OCH₂- | 64-66 | Methylene carbon of the ethoxy group. |

| -CH₃ | 14-16 | Methyl carbon of the ethoxy group. |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected for F-2 and F-3 due to their different chemical environments.

F-2: This fluorine is ortho to the acyl chloride group. It is expected to show a large coupling to the adjacent F-3 and smaller couplings to the aromatic proton H-6.

F-3: This fluorine is ortho to the ethoxy group. It will show a large coupling to F-2 and smaller couplings to the aromatic proton H-5 (if any).

The chemical shifts for these fluorine atoms are expected to be in the typical range for aryl fluorides, and their distinct signals and coupling patterns would confirm their positions on the aromatic ring.

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a key cross-peak would be observed between the methyl triplet and the methylene quartet of the ethoxy group, confirming their connectivity. Another cross-peak would appear between the aromatic protons H-5 and H-6, establishing their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would show correlations between the ethoxy ¹H signals and their corresponding ¹³C signals (-CH₃ and -OCH₂-). It would also definitively link the aromatic proton signals to their respective carbon signals (H-5 to C-5 and H-6 to C-6), confirming their assignments in both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is vital for piecing together the molecular skeleton. Key expected correlations include:

Protons of the -OCH₂- group to C-4 of the aromatic ring (³JCH), confirming the attachment of the ethoxy group.

Aromatic proton H-5 to C-1, C-3, and C-4.

Aromatic proton H-6 to C-2 and C-4.

By combining these 2D NMR techniques, every proton and carbon signal can be assigned with high confidence, providing a complete and verified structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry would provide critical data for its unambiguous identification.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₉H₇ClF₂O₂. synquestlabs.comsynquestlabs.com Using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental verification.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₂O₂ |

| Calculated Monoisotopic Mass | 220.01027 Da |

| Expected Adducts ([M+H]⁺) | 221.01755 m/z |

| Expected Adducts ([M+Na]⁺) | 242.99949 m/z |

This data is theoretical and serves as a reference for experimental analysis.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation is predicted to occur at the most labile bonds, primarily involving the acyl chloride and ethoxy groups. Key predicted fragmentation pathways include:

Loss of Chlorine Radical: Cleavage of the C-Cl bond to form a stable acylium ion. This is a very common pathway for acyl chlorides.

Loss of the Ethoxy Group: This can occur through the loss of an ethyl radical (•CH₂CH₃) or through the neutral loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, followed by loss of the remaining hydroxyl group.

Cleavage of the Acyl Group: Loss of the entire -COCl group.

Aromatic Ring Fragmentation: Further fragmentation of the fluorinated benzene ring, although this typically requires higher energy.

Table 2: Predicted Key Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragment m/z (Predicted) |

|---|---|---|---|

| 220.01 | [M - Cl]⁺ | •Cl | 185.04 |

| 220.01 | [M - C₂H₅]⁺ | •C₂H₅ | 191.00 |

| 220.01 | [M - OC₂H₅]⁺ | •OC₂H₅ | 175.00 |

| 220.01 | [M - COCl]⁺ | •COCl | 157.05 |

These fragmentation pathways are based on established principles of mass spectrometry for related functional groups. libretexts.orgchemguide.co.uknih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can hypothesize its solid-state characteristics based on structures of similar molecules. iucr.orgresearchgate.net

The arrangement of molecules in the crystal lattice (crystal packing) would be governed by a series of weak intermolecular forces. Given the functional groups present, the following interactions are expected to be significant:

Halogen Bonding: The fluorine atoms, and to a lesser extent the chlorine atom, can act as halogen bond donors, interacting with the oxygen atoms of the ethoxy or carbonyl groups of neighboring molecules.

C–H···O and C–H···F Interactions: Weak hydrogen bonds involving the aromatic and ethyl C–H groups as donors and the electronegative oxygen and fluorine atoms as acceptors would likely play a major role in stabilizing the crystal structure.

Dipole-Dipole Interactions: The polar C-F, C-Cl, and C=O bonds would result in significant dipole moments, leading to dipole-dipole interactions that influence molecular alignment.

In the solid state, the molecule would adopt a low-energy conformation. The key conformational features to consider are the orientations of the ethoxy and benzoyl chloride groups relative to the benzene ring.

Planarity: The benzoyl chloride moiety (C₆F₂-COCl) is expected to be largely planar to maximize conjugation.

Ethoxy Group Orientation: The ethoxy group is flexible. The C(aromatic)-O-C(ethyl)-C(methyl) dihedral angle would determine its orientation. It is likely to be positioned to minimize steric hindrance with the adjacent fluorine atom and the carbonyl group, likely lying close to the plane of the aromatic ring.

Torsion Angle: The torsion angle between the plane of the benzene ring and the C-CO-Cl plane is expected to be small, indicating a high degree of planarity across the core of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations on 4 Ethoxy 2,3 Difluorobenzoyl Chloride

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations, particularly using the B3LYP method with various basis sets, have been instrumental in determining the structural and spectral properties of related compounds, providing a reliable framework for understanding 4-Ethoxy-2,3-difluorobenzoyl chloride. nih.govresearchgate.net

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and torsional angles. For a similar compound, 4-ethoxy-2,3-difluoro benzamide, a detailed potential energy scan was performed to identify the most stable conformation. nih.govresearchgate.net The optimized structure belongs to the C1 point group symmetry, indicating a lack of any rotational symmetry axes or mirror planes. nih.gov

The calculated geometric parameters for the core structure are anticipated to be in good agreement with experimental data, should it become available. The following table presents theoretically computed structural parameters for the related 4-ethoxy-2,3-difluoro benzamide, which serve as a strong model for the title compound. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C1-C2 | 1.395 Å |

| Bond Length | C2-C3 | 1.393 Å |

| Bond Length | C3-F9 | 1.357 Å |

| Bond Length | C5-C6 | 1.386 Å |

| Bond Length | C7-O13 | 1.230 Å |

| Bond Length | N14-H15 | 1.009 Å |

| Bond Length | C17-H19 | 1.092 Å |

| Bond Angle | C1-C2-C3 | 120.1° |

| Bond Angle | C2-C3-F9 | 119.5° |

| Bond Angle | C4-O10-C17 | 118.2° |

| Torsional Angle | C4–O10–C17–H18 | 180° |

Note: The atom numbering corresponds to the standard representation of the benzamide derivative.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For molecules similar to this compound, the MEP analysis reveals that the negative potential (red and yellow regions) is concentrated around the electronegative atoms, such as oxygen and fluorine. nih.govresearchgate.net These areas are susceptible to electrophilic attack. Conversely, the positive potential (blue regions) is localized around the hydrogen atoms, indicating sites prone to nucleophilic attack. nih.govresearchgate.net The Mulliken population analysis further quantifies the charge distribution, showing a redistribution of electron density within the benzene (B151609) ring due to the presence of substituents. nih.gov

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. nih.govnih.gov For a related benzamide compound, the HOMO-LUMO energy gap was calculated to be low, implying significant chemical reactivity and the potential for nonlinear optical (NLO) activity. nih.govresearchgate.net

| Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

Note: These values are for a similar organic molecule and provide a comparative basis. nih.gov

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. These are often determined using Fukui functions, which indicate the change in electron density at a specific point when an electron is added to or removed from the system.

Chemical hardness (η) and softness (S) are key concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a molecule's polarizability. Molecules with a small HOMO-LUMO gap are considered soft, while those with a large gap are hard. nih.gov

The analysis of these parameters for compounds structurally related to this compound suggests that they are generally soft molecules, which correlates with their high chemical reactivity. nih.gov

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be identified, and reaction pathways can be traced. This allows for a detailed understanding of the energetic barriers and the feasibility of different reaction routes.

While specific mechanistic studies on reactions involving this compound are not extensively documented in the provided search results, the computational framework is well-established. Such studies would typically involve modeling the interaction of the benzoyl chloride with various nucleophiles. The calculations would help in understanding the role of the ethoxy and difluoro substituents in modulating the reactivity of the acyl chloride group and in predicting the regioselectivity and stereoselectivity of the reactions. The theoretical investigation of intermolecular hydrogen bonding in dimeric structures of similar molecules has also been performed to understand their self-assembly behavior. nih.gov

Reaction Energy Profiles and Activation Barriers

The reactivity of this compound in nucleophilic acyl substitution reactions is dictated by the energy of the transition state and the stability of any intermediates. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction energy profile. These calculations can elucidate whether the reaction proceeds through a concerted (e.g., SN2-like) or a stepwise mechanism involving a tetrahedral intermediate.

For a typical nucleophilic acyl substitution, the reaction of this compound with a nucleophile (Nu) would be modeled. The calculated reaction energy profile would likely show a transition state leading to a tetrahedral intermediate, which then proceeds through a second transition state to the final product. The activation barrier is the energy difference between the reactants and the highest energy transition state.

The electronic effects of the substituents on the benzene ring play a crucial role. The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy group at position 4 is an electron-donating group, which can partially mitigate the effect of the fluorine atoms through resonance. Computational studies on related substituted benzoyl chlorides have shown that electron-withdrawing groups tend to lower the activation barrier for nucleophilic attack.

An illustrative reaction energy profile for the nucleophilic substitution of this compound with a generic nucleophile is presented below. The values are hypothetical but representative of what would be expected from DFT calculations on similar systems.

| Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Solvation Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving charged intermediates or transition states, such as the nucleophilic acyl substitution of this compound, polar solvents are expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction.

Computational chemistry addresses solvation effects through implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For the solvolysis of substituted benzoyl chlorides, studies have employed the Grunwald-Winstein equation to correlate the reaction rate with the ionizing power and nucleophilicity of the solvent. researchgate.net These studies indicate that the reaction mechanism can shift from a more associative (SN2-like) to a more dissociative (SN1-like) character depending on the solvent and the substituents. In the case of this compound, polar protic solvents like water and alcohols would be expected to facilitate the reaction by stabilizing the developing negative charge on the oxygen atom in the tetrahedral intermediate and the departing chloride ion.

The following table provides hypothetical activation barriers for the reaction of this compound with a nucleophile in different solvents, as would be predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Activation Barrier (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.8 |

| Hexane (B92381) | 1.9 | 23.1 |

| Acetonitrile (B52724) | 37.5 | 16.5 |

| Ethanol | 24.6 | 15.9 |

| Water | 80.1 | 14.3 |

In Silico Studies of Molecular Interactions in Synthetic Design

In silico methods are increasingly vital in modern synthetic chemistry for predicting reactivity, understanding reaction mechanisms, and designing efficient synthetic routes. For a molecule like this compound, computational tools can be leveraged in several ways in synthetic design.

Molecular modeling can be used to visualize the three-dimensional structure of the molecule and its electrostatic potential surface. This can help in predicting the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon would be identified as the primary electrophilic site.

Furthermore, computational studies can be employed to screen a variety of nucleophiles and reaction conditions to predict the most favorable pathways and potential side products. By calculating the activation energies for competing reaction pathways, a synthetic chemist can choose conditions that favor the desired product. For instance, in the synthesis of an ester or an amide from this compound, in silico studies could help in selecting the optimal alcohol or amine and the appropriate solvent and temperature to maximize the yield and minimize the formation of byproducts.

Molecular docking simulations, though more commonly associated with drug design, can also be adapted to study the interaction of this compound with catalysts or other reagents in the reaction mixture. This can provide insights into the mechanism of catalysis and help in the design of more efficient catalytic systems.

Analytical Method Development for Research Applications of 4 Ethoxy 2,3 Difluorobenzoyl Chloride

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry for separating and analyzing chemical mixtures. For a reactive compound such as 4-Ethoxy-2,3-difluorobenzoyl chloride, method development must account for its potential instability and the nature of potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally labile compounds. For substituted benzoyl chlorides, reversed-phase HPLC is the most common approach. oup.comjocpr.com Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation of the main component from any related substances. oup.com

A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. jocpr.comupb.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities, from polar starting materials to the more nonpolar product and byproducts. researchgate.net A photodiode array (PDA) or a standard UV detector is suitable for detection, as the benzene (B151609) ring in the molecule provides strong UV absorbance. researchgate.netgoogle.com The selection of an appropriate wavelength, typically around 220-262 nm, is critical for achieving high sensitivity. jocpr.comupb.ro

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Controls pH and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 20 minutes | Elutes a wide range of polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Detector | UV/PDA at 220 nm | Provides good sensitivity for the aromatic ring system. |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography (UPLC), a form of Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for reaction monitoring. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically shorter analysis times, improved resolution, and greater sensitivity. researchgate.net This speed is invaluable for monitoring the rapid kinetics of reactions involving reactive intermediates like acyl chlorides. acs.org

A UPLC method can reduce analysis times from 20-30 minutes for a standard HPLC run to just 2-5 minutes, allowing for near real-time tracking of the consumption of reactants and the formation of products and byproducts. researchgate.net This rapid feedback enables chemists to optimize reaction conditions such as temperature, catalyst loading, and reaction time more efficiently. The increased peak capacity of UPLC also provides better separation of closely related impurities from the main product peak. acs.org

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC | UPLC / UHPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 150-250 mm length, 4.6 mm ID | 50-100 mm length, 2.1 mm ID |

| Typical Run Time | 15 - 30 minutes | 2 - 5 minutes |

| System Pressure | 1500 - 4000 psi | 6000 - 15000 psi |

| Relative Sensitivity | Good | Excellent |

| Solvent Consumption | Higher | Lower |

While HPLC is ideal for the main product, Gas Chromatography (GC) is the preferred method for analyzing volatile compounds that may be present as starting materials or byproducts in the synthesis of this compound. Potential volatile impurities could include the toluene-based starting material (e.g., 1-ethoxy-2,3-difluoro-4-methylbenzene) or solvents used in the reaction. oup.comnih.gov

GC analysis separates compounds based on their boiling points and interaction with a stationary phase in a long capillary column. nih.gov A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of unknown peaks based on their mass spectra. oup.com Due to the high reactivity of the acyl chloride group, direct injection can sometimes lead to degradation in the hot injector port; however, GC is highly effective for quantifying stable, volatile impurities. google.com

Table 3: Typical GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film) | General purpose, nonpolar column for good separation of volatiles. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 50°C, ramp to 280°C at 10°C/min | Separates compounds based on boiling point. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural identification of impurities. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing major components. |

Hyphenated Mass Spectrometry Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (hyphenation), provides unparalleled sensitivity and selectivity for chemical analysis. These techniques are essential for detecting impurities at ultra-trace levels and confirming the identity of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying trace-level impurities that may not be visible by UV detection in HPLC. nih.gov This technique is particularly useful for identifying genotoxic impurities, which have stringent control limits. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. chromatographyonline.com In MRM, the first quadrupole selects a specific parent ion (the molecular ion of the impurity), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific fragment ion, creating a highly specific signal for the target analyte, minimizing interference from the sample matrix. chromatographyonline.com

This approach allows for the development of methods with limits of detection (LOD) in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov For this compound, LC-MS/MS could be used to profile impurities arising from side reactions, degradation, or carry-over from previous synthetic steps.

The high reactivity of the acyl chloride functional group presents a significant analytical challenge. researchgate.netechemi.com These compounds readily hydrolyze in the presence of water to form the corresponding carboxylic acid. researchgate.net This instability can lead to inaccurate quantification and poor chromatography, as the analyte may degrade during sample preparation or analysis. google.com

To overcome this, derivatization strategies are often employed. This involves reacting the acyl chloride with a specific reagent to form a more stable, easily detectable product. researchgate.net This approach is crucial when direct analysis is not feasible or lacks the required sensitivity. google.com